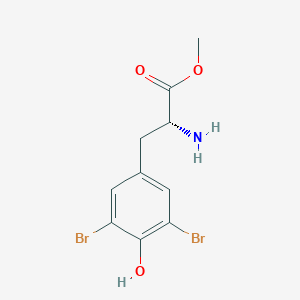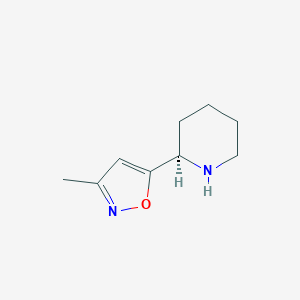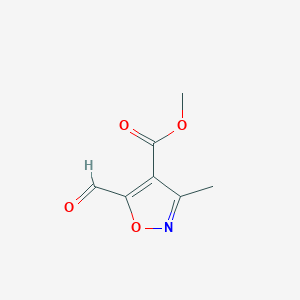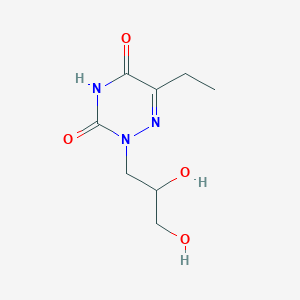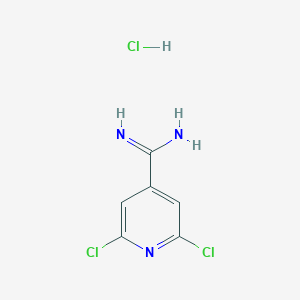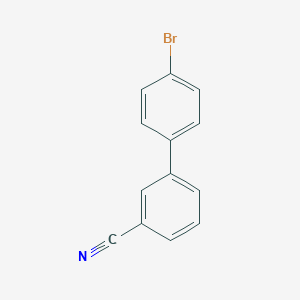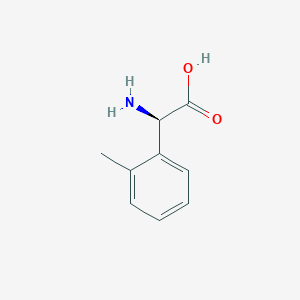
(2R)-2-amino-2-(2-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(2-methylphenyl)acetic acid, also known as dexmedetomidine, is a selective α2-adrenergic receptor agonist that is commonly used as a sedative and analgesic agent in clinical settings. Dexmedetomidine has been shown to have a wide range of therapeutic applications due to its unique pharmacological properties, including its ability to provide sedation without respiratory depression, reduce sympathetic tone, and provide analgesia.
Mécanisme D'action
Dexmedetomidine acts on α2-adrenergic receptors in the central nervous system, which are responsible for regulating sympathetic tone. By activating these receptors, (2R)-2-amino-2-(2-methylphenyl)acetic acidine reduces sympathetic tone, leading to sedation, analgesia, and decreased heart rate and blood pressure. Dexmedetomidine also has an effect on the locus coeruleus, which is responsible for regulating arousal and wakefulness. By inhibiting the locus coeruleus, (2R)-2-amino-2-(2-methylphenyl)acetic acidine induces sedation.
Effets Biochimiques Et Physiologiques
Dexmedetomidine has a number of biochemical and physiological effects. It has been shown to reduce sympathetic tone, leading to decreased heart rate and blood pressure. Dexmedetomidine also has analgesic effects, and has been shown to reduce the need for opioids in postoperative patients. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been shown to have anti-inflammatory effects, and has been studied for its potential use in treating sepsis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Dexmedetomidine has a number of advantages for lab experiments. It has a well-defined mechanism of action, and its effects are dose-dependent and reversible. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been extensively studied in clinical settings, providing a wealth of information on its pharmacological properties and potential therapeutic applications. However, there are also some limitations to using (2R)-2-amino-2-(2-methylphenyl)acetic acidine in lab experiments. It is a relatively expensive drug, and its effects can be variable depending on the species and strain of animal used.
Orientations Futures
There are a number of future directions for research on (2R)-2-amino-2-(2-methylphenyl)acetic acidine. One area of interest is its potential use in treating neurological disorders, such as stroke and traumatic brain injury. Dexmedetomidine has been shown to have neuroprotective effects, and further research is needed to determine its efficacy in treating these conditions. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been studied for its potential use in treating sepsis and other inflammatory conditions, and further research is needed to determine its efficacy in these areas. Finally, there is a need for further research on the pharmacological properties of (2R)-2-amino-2-(2-methylphenyl)acetic acidine, including its effects on different receptor subtypes and its potential for drug interactions.
Méthodes De Synthèse
The synthesis of (2R)-2-amino-2-(2-methylphenyl)acetic acid involves the reaction between 2-methylphenylacetonitrile and ethylene diamine. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 70%.
Applications De Recherche Scientifique
Dexmedetomidine has been extensively studied in clinical settings, and its therapeutic applications include sedation, analgesia, and anesthesia. In addition to its clinical applications, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has also been studied for its potential use in treating neurological disorders, such as stroke and traumatic brain injury. Dexmedetomidine has been shown to have neuroprotective effects, including reducing inflammation and oxidative stress, and improving cerebral blood flow.
Propriétés
Numéro CAS |
188004-26-4 |
|---|---|
Nom du produit |
(2R)-2-amino-2-(2-methylphenyl)acetic acid |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
Clé InChI |
FLYIRERUSAMCDQ-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+] |
SMILES |
CC1=CC=CC=C1C(C(=O)O)N |
SMILES canonique |
CC1=CC=CC=C1C(C(=O)[O-])[NH3+] |
Synonymes |
Benzeneacetic acid, alpha-amino-2-methyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



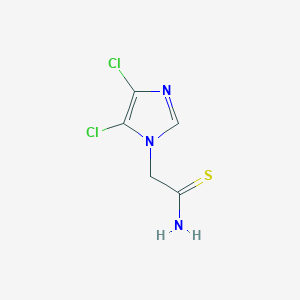
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
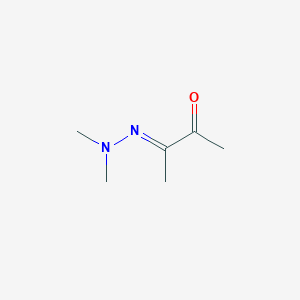
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
